Ethyl 9-hexadecenoate

Description

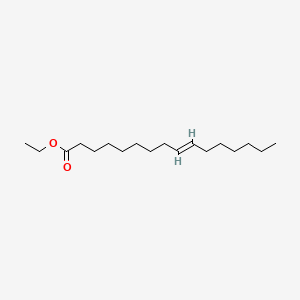

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h9-10H,3-8,11-17H2,1-2H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELGPLUONQGOHF-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54546-22-4 | |

| Record name | NSC-122038 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

What are the physical properties of Ethyl 9-hexadecenoate?

An In-depth Technical Guide to the Physical Properties of Ethyl 9-hexadecenoate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of compounds like this compound is fundamental. This technical guide provides a comprehensive overview of its physical characteristics, the experimental methods used to determine them, and relevant biochemical pathways and workflows.

This compound (C18H34O2) is a fatty acid ethyl ester (FAEE), an ester formed from the condensation of hexadecenoic acid and ethanol.[1] It exists as two different stereoisomers, cis (palmitoleate) and trans. This compound is of interest in various fields, including biomarker research, antimicrobial studies, and as an intermediate in the synthesis of pharmaceuticals.[1][2] It is a hydrophobic molecule, practically insoluble in water, and is found as a metabolite in yeast.[1][3][4]

Summary of Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that values can vary slightly depending on the specific isomer (cis or trans) and the experimental conditions.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C18H34O2 | [1][2][5] | |

| Molecular Weight | 282.46 g/mol | [1][6][7] | |

| Appearance | Colorless to almost colorless clear liquid | [2] | |

| Boiling Point | 134 - 136 °C | 1 mmHg | [2] |

| 354 - 356 °C | 760 mmHg | [8][9] | |

| 355.5 ± 21.0 °C | 760 Torr (Calculated) | [10] | |

| Density | 0.870 g/cm³ | [2] | |

| 0.875 ± 0.06 g/cm³ | 20 °C, 760 Torr (Calculated) | [10] | |

| Refractive Index | 1.450 | [2][11] | |

| Flash Point | 92.22 °C (198.00 °F) | TCC | [8][9] |

| 92.7 ± 20.4 °C | (Calculated) | [10] | |

| Vapor Pressure | 0.000030 mmHg | 25.00 °C (Estimated) | [8][9] |

| Solubility | Insoluble in water | [1][3][4] | |

| Soluble in alcohol | [8][9] | ||

| 0.005815 mg/L in water | 25 °C (Estimated) | [8][9] | |

| LogP (Octanol/Water Partition Coefficient) | 7.509 (Estimated) | [8][9] | |

| 7.23 (ALOGPS) / 6.4 (ChemAxon) | Predicted | [3] | |

| Purity | ≥ 95% (GC) | [2] |

Experimental Protocols

The determination of the physical and chemical properties of this compound involves various analytical techniques. Below are detailed methodologies for key experiments.

Identification and Quantitation by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used for the definitive identification and quantification of individual fatty acid ethyl esters in biological samples.[12]

-

Sample Preparation and Extraction:

-

Tissues are homogenized and lipids are extracted using acetone (B3395972) to avoid the non-enzymatic formation of esters that can occur with alcohol-based solvents.[12]

-

The resulting lipid extract is concentrated.[12]

-

-

Chromatographic Separation:

-

The lipid extract is spotted on a silica (B1680970) gel thin-layer chromatography (TLC) plate.[12]

-

The plate is developed using an apolar solvent system, typically petroleum ether:diethyl ether:acetic acid (75:5:1 v/v/v).[12]

-

The band corresponding to FAEEs is scraped from the plate and the esters are eluted.

-

-

GC-MS Analysis:

-

An aliquot of the purified FAEEs is injected into a gas chromatograph.

-

The GC oven temperature is programmed to separate the individual esters. For example, an initial temperature of 220°C is held for 4 minutes, then ramped up to 230°C at 10°C/min and held for 7.5 minutes.[13]

-

Nitrogen is typically used as the carrier gas.[13]

-

The separated esters are then introduced into a mass spectrometer for identification based on their mass spectra.[12]

-

Determination of Physicochemical Properties of Fatty Acid Ethyl Esters (FAEEs)

Standardized methods are often employed to determine the bulk physical properties of FAEEs, particularly in the context of biofuels.[13]

-

Density and Viscosity: These properties are measured according to standard test methods (e.g., ISO, EN) and are often evaluated as a function of temperature.[13][14]

-

Cold Flow Properties (Cloud Point and Pour Point): These are critical for fuel applications and are determined using standardized protocols that involve cooling the sample at a controlled rate and observing the temperature at which wax crystals first appear (cloud point) or the sample ceases to flow (pour point).[15]

-

Distillation Characteristics: The boiling range of the ester mixture is determined by distillation according to standard methods to assess its volatility.[13]

Visualizations

The following diagrams illustrate key processes and classifications related to this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Analytical workflow for FAEE identification.

Caption: Hierarchical classification of this compound.

References

- 1. Buy this compound | 54546-22-4 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ymdb.ca [ymdb.ca]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0059871) [hmdb.ca]

- 5. This compound [webbook.nist.gov]

- 6. This compound (CAS 54546-22-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound | C18H34O2 | CID 5364759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 54546-22-4 [thegoodscentscompany.com]

- 9. This compound [flavscents.com]

- 10. CAS # 56219-10-4, cis-9-Hexadecenoic acid ethyl ester, Ethyl (Z)-9-hexadecenoate, Ethyl cis-9-hexadecenoate, Ethyl palmitoleate - chemBlink [chemblink.com]

- 11. Ethyl cis-9-Hexadecenoate | 56219-10-4 | TCI AMERICA [tcichemicals.com]

- 12. Identification and quantitation of fatty acid ethyl esters in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. legacy.sae.org [legacy.sae.org]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

An In-depth Technical Guide to Ethyl Palmitoleate: Chemical Structure, Formula, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl palmitoleate (B1233929), a monounsaturated fatty acid ethyl ester. It details its chemical structure and formula, alongside meticulous experimental protocols for its synthesis, purification, and analysis. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who are working with or have an interest in this compound.

Chemical Structure and Formula

Ethyl palmitoleate is the ethyl ester of palmitoleic acid, a monounsaturated omega-7 fatty acid. The esterification involves the condensation of the carboxylic acid group of palmitoleic acid with a hydroxyl group from ethanol (B145695).

Chemical Name: Ethyl (9Z)-hexadec-9-enoate[1]

Synonyms: Ethyl palmitoleate, Palmitoleic acid ethyl ester, Ethyl cis-9-Hexadecenoate[1]

Molecular Formula: C₁₈H₃₄O₂[1][2]

Molecular Weight: 282.47 g/mol [2]

Chemical Structure:

The double bond is typically in the cis (Z) configuration at the 9th carbon position.

Physicochemical Properties

Ethyl palmitoleate is a colorless to pale yellow liquid at room temperature. It is soluble in organic solvents such as ethanol, hexane (B92381), and chloroform, but has limited solubility in water.

| Property | Value | Reference |

| CAS Number | 56219-10-4 | [1][2] |

| IUPAC Name | ethyl (Z)-hexadec-9-enoate | [1] |

| Molecular Formula | C₁₈H₃₄O₂ | [1][2] |

| Molecular Weight | 282.47 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Soluble in organic solvents |

Experimental Protocols

Synthesis of Ethyl Palmitoleate

Ethyl palmitoleate can be synthesized through the esterification of palmitoleic acid with ethanol. This reaction can be catalyzed by either an acid or a base.

This method employs a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA), to protonate the carbonyl group of the fatty acid, making it more susceptible to nucleophilic attack by ethanol.[3][4][5]

Materials:

-

Palmitoleic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve palmitoleic acid in an excess of anhydrous ethanol (e.g., a 1:10 molar ratio of acid to alcohol).[6]

-

Slowly add the acid catalyst (e.g., 1-2% w/w of the fatty acid) to the solution while stirring.[5]

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) for 2-4 hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in a nonpolar organic solvent like hexane or diethyl ether.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude ethyl palmitoleate.

This method is suitable if starting from a triglyceride source of palmitoleic acid (e.g., certain plant or fish oils). A strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) is used as a catalyst.[4][7]

Materials:

-

Palmitoleic acid-rich oil (triglyceride)

-

Anhydrous ethanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Hexane

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Prepare the alkoxide catalyst by dissolving KOH or NaOH in anhydrous ethanol (e.g., 1% w/w of the oil) with stirring.[7]

-

In a separate flask, heat the oil to approximately 60°C.[7]

-

Add the ethanolic catalyst solution to the heated oil. A typical molar ratio of ethanol to oil is 6:1.[4]

-

Maintain the reaction temperature at around 60°C with vigorous stirring for 1-2 hours.[7]

-

After the reaction, transfer the mixture to a separatory funnel and allow the layers to separate. The lower layer will be glycerol (B35011), and the upper layer will be the ethyl esters.

-

Drain the glycerol layer.

-

Wash the ester layer with warm water to remove any remaining catalyst and glycerol.

-

Dry the ethyl ester layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent, yielding crude ethyl palmitoleate.

Purification of Ethyl Palmitoleate

The crude product from synthesis can be purified using chromatographic techniques.

SPE is a rapid and efficient method for purifying fatty acid ethyl esters from other lipids.[8][9]

Materials:

-

Crude ethyl palmitoleate

-

Silica (B1680970) or aminopropyl-bonded silica SPE cartridge[8][9]

-

Hexane

-

Diethyl ether

-

SPE manifold

Procedure:

-

Condition the SPE cartridge by passing a few column volumes of hexane through it.

-

Dissolve the crude ethyl palmitoleate in a minimal amount of hexane.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with hexane to elute nonpolar impurities.

-

Elute the ethyl palmitoleate using a solvent mixture with slightly higher polarity, such as hexane:diethyl ether (e.g., 98:2 v/v).[10] The optimal solvent system may need to be determined empirically.

-

Collect the fractions containing the purified ethyl palmitoleate.

-

Evaporate the solvent to obtain the purified product.

For higher purity, reversed-phase HPLC can be employed.[8][11]

Materials:

-

Partially purified ethyl palmitoleate

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Water

Procedure:

-

Equilibrate the C18 column with the mobile phase, typically a mixture of acetonitrile and water or isopropanol and water.[8]

-

Dissolve the ethyl palmitoleate sample in the mobile phase.

-

Inject the sample onto the HPLC column.

-

Elute the components with an isocratic or gradient mobile phase. A typical mobile phase could be isopropanol:water (5:1 v/v).[8]

-

Monitor the elution profile using a UV detector (around 205-215 nm).

-

Collect the fraction corresponding to the ethyl palmitoleate peak.

-

Remove the solvent from the collected fraction to obtain the highly purified product.

Analytical Methods

GC-MS is a standard technique for the identification and quantification of fatty acid ethyl esters.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column (e.g., DB-5ms or equivalent).

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 60°C, ramp to 300°C at 50°C/min, hold for 1.5 min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-400

The retention time for ethyl palmitoleate will vary depending on the specific column and conditions used. The mass spectrum will show a molecular ion peak (M⁺) at m/z 282 and characteristic fragmentation patterns of fatty acid ethyl esters, including a prominent ion at m/z 88 due to the McLafferty rearrangement.

¹H NMR (Proton NMR):

-

~5.34 ppm (m): Protons on the double bond (-CH=CH-).

-

~4.12 ppm (q): Methylene (B1212753) protons of the ethyl group (-O-CH₂-CH₃).

-

~2.28 ppm (t): Methylene protons adjacent to the carbonyl group (-CH₂-C=O).

-

~2.01 ppm (m): Methylene protons adjacent to the double bond (-CH₂-CH=).

-

~1.62 ppm (m): Methylene protons beta to the carbonyl group (-CH₂-CH₂-C=O).

-

~1.25-1.35 ppm (m): Bulk of the methylene protons in the fatty acid chain (-(CH₂)n-).

-

~1.25 ppm (t): Methyl protons of the ethyl group (-O-CH₂-CH₃).

-

~0.88 ppm (t): Terminal methyl protons of the fatty acid chain (-CH₂-CH₃).

¹³C NMR (Carbon NMR):

-

~173 ppm: Carbonyl carbon (-C=O).

-

~130 ppm: Carbons of the double bond (-CH=CH-).

-

~60 ppm: Methylene carbon of the ethyl group (-O-CH₂-).

-

~34 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂-C=O).

-

~22-32 ppm: Other methylene carbons in the fatty acid chain.

-

~14 ppm: Methyl carbon of the ethyl group (-O-CH₂-CH₃) and the terminal methyl carbon of the fatty acid chain.

IR spectroscopy can be used to identify the functional groups present in ethyl palmitoleate.

Expected IR Absorptions:

-

~3005 cm⁻¹: C-H stretch of the sp² carbons in the double bond.

-

~2925 cm⁻¹ and ~2855 cm⁻¹: Asymmetric and symmetric C-H stretching of the methylene groups.[12]

-

~1740 cm⁻¹: Strong C=O stretching of the ester carbonyl group.[12][13]

-

~1655 cm⁻¹: C=C stretching of the double bond (can be weak).

-

~1170 cm⁻¹: C-O stretching of the ester.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of ethyl palmitoleate.

Caption: Synthesis and purification workflow for ethyl palmitoleate.

This guide provides a foundational understanding and practical protocols for working with ethyl palmitoleate. Researchers are encouraged to adapt and optimize these methods based on their specific experimental requirements and available instrumentation.

References

- 1. Ethyl palmitoleate | C18H34O2 | CID 6436624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl palmitoleate [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. thescipub.com [thescipub.com]

- 5. WO2004096962A1 - Catalytic process to the esterification of fatty acids present in the acid grounds of the palm using acid solid catalysts - Google Patents [patents.google.com]

- 6. journals.iium.edu.my [journals.iium.edu.my]

- 7. youtube.com [youtube.com]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 9. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Extraction, separation and purification of fatty acid ethyl esters for biodiesel and DHA from Thraustochytrid biomass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for Oleaginous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Natural Sources of Ethyl 9-hexadecenoate in Plants and Yeast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of Ethyl 9-hexadecenoate in various plant and yeast species. The document details quantitative data, experimental methodologies for extraction and analysis, and the biosynthetic pathways involved in its production. This information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, biotechnology, and drug development.

Introduction to this compound

This compound is a fatty acid ethyl ester (FAEE) that has been identified as a volatile organic compound in a variety of biological sources. As a member of the lipid class of molecules, it contributes to the aromatic profile of these organisms and may possess latent bioactive properties of interest to the pharmaceutical and biotechnology industries. This guide focuses on its natural origins in the plant and yeast kingdoms.

Natural Occurrence in Plants

Several plant species have been identified as natural sources of this compound and related fatty acid ethyl esters. The presence and concentration of these compounds can vary depending on the plant part, extraction method, and environmental conditions.

Quantitative Data of this compound in Plants

The following table summarizes the quantitative findings of this compound in various plant extracts. The data is presented as the relative percentage of the compound within the total composition of the analyzed extract.

| Plant Species | Family | Plant Part | Extraction Solvent | Relative Abundance (%) | Reference |

| Garcinia atroviridis | Clusiaceae | Root | Dichloromethane | 6.36 | [1] |

| Sterculia quadrifida | Malvaceae | Stem Bark | Ethanol | 0.79 | [2] |

| Sphenocentrum jollyanum | Menispermaceae | Leaf | Ethanol | 7.86 (as Hexadecanoic acid, ethyl ester) | [3] |

Note: "Hexadecanoic acid, ethyl ester" is a closely related saturated fatty acid ethyl ester and is included here for comparative purposes as specific quantification for the unsaturated form was not available in the cited literature for this species.

Biosynthesis of Unsaturated Fatty Acid Ethyl Esters in Plants

The biosynthesis of this compound in plants is intrinsically linked to the general pathway of unsaturated fatty acid synthesis. While the final esterification step to produce the ethyl ester is less characterized in plants compared to yeast, the pathway for the precursor, 9-hexadecenoic acid, is well-established. The following diagram illustrates a generalized pathway for the synthesis of unsaturated fatty acids in plants, which serves as the foundation for the production of their ethyl esters.

References

The Nexus of Lipid Metabolism: A Technical Guide to the Biosynthesis of Ethyl 9-Hexadecenoate in Saccharomyces cerevisiae

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the intricate biosynthetic pathway of ethyl 9-hexadecenoate, a long-chain unsaturated fatty acid ethyl ester (FAEE), within the model eukaryote Saccharomyces cerevisiae. By dissecting the enzymatic machinery, precursor synthesis, and regulatory networks, this document provides a comprehensive resource for researchers seeking to understand and engineer yeast lipid metabolism for applications in biotechnology, sustainable chemistry, and drug development.

Introduction to this compound Biosynthesis

This compound, also known as ethyl palmitoleate, is a product of yeast's lipid metabolism, formed through the esterification of 9-hexadecenoic acid (palmitoleic acid) and ethanol. While S. cerevisiae is well-known for its production of medium-chain fatty acid ethyl esters that contribute to the aroma profiles of fermented beverages, the synthesis of longer-chain unsaturated esters like this compound is also a native capability, albeit typically at lower levels. Understanding the complete biosynthetic route, from central carbon metabolism to the final esterification step, is paramount for harnessing and optimizing its production.

The Biosynthetic Pathway: From Glucose to Ethyl Ester

The formation of this compound in S. cerevisiae is a multi-stage process that begins with glucose and culminates in the final ester product. The pathway can be broadly divided into three key phases:

-

Phase 1: Synthesis of the Saturated Fatty Acyl-CoA Precursor (Palmitoyl-CoA)

-

Phase 2: Desaturation to Form the Unsaturated Acyl-CoA (9-Hexadecenoyl-CoA)

-

Phase 3: Esterification to Yield this compound

A detailed schematic of this pathway is presented below.

Phase 1: Synthesis of Palmitoyl-CoA

The backbone of this compound is derived from the de novo synthesis of fatty acids. This process originates from the central carbon metabolite, acetyl-CoA.

-

Acetyl-CoA Formation: In the cytosol, acetyl-CoA is primarily generated through the pyruvate dehydrogenase bypass pathway. Pyruvate, a product of glycolysis, is decarboxylated to acetaldehyde, which is then oxidized to acetate (B1210297). Finally, acetyl-CoA synthetase (Acs1p and Acs2p) ligates acetate and Coenzyme A to form acetyl-CoA.

-

Malonyl-CoA Synthesis: The first committed step in fatty acid synthesis is the carboxylation of acetyl-CoA to malonyl-CoA. This ATP-dependent reaction is catalyzed by acetyl-CoA carboxylase (ACC1) , a key regulatory point in the pathway.[1]

-

Fatty Acid Elongation: The multi-enzyme fatty acid synthase (FAS) complex , composed of two subunits encoded by FAS1 and FAS2, catalyzes the iterative condensation of malonyl-CoA with a growing acyl chain.[2] For the synthesis of the C16 fatty acid, this cycle repeats seven times, ultimately yielding palmitoyl-CoA .

Phase 2: Introduction of Unsaturation by Δ9-Desaturase

The vast majority of unsaturated fatty acids in S. cerevisiae are monounsaturated, with the double bond introduced at the Δ9 position.

-

OLE1 (Stearoyl-CoA Desaturase): The endoplasmic reticulum-resident enzyme Δ9-desaturase , encoded by the essential gene OLE1, is responsible for this conversion.[3][4] It catalyzes the oxidation of saturated fatty acyl-CoAs, primarily palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), to their corresponding monounsaturated forms. In the context of this compound synthesis, Ole1p converts palmitoyl-CoA to 9-hexadecenoyl-CoA (palmitoleoyl-CoA) .[2][3] This reaction requires molecular oxygen and reducing equivalents from NADH.

Phase 3: Esterification by Acyl-CoA:Ethanol O-Acyltransferases

The final step in the biosynthesis is the condensation of the activated fatty acid with ethanol.

-

EHT1 and EEB1: This reaction is catalyzed by acyl-CoA:ethanol O-acyltransferases. In S. cerevisiae, the primary enzymes responsible for this activity are encoded by the genes EHT1 and EEB1 .[1][5] While these enzymes have been shown to have a preference for medium-chain acyl-CoAs (C6-C12), they also exhibit activity towards longer-chain substrates, leading to the formation of This compound from 9-hexadecenoyl-CoA and ethanol.[6][7] It is important to note that the availability of the acyl-CoA precursor is often the rate-limiting step in ethyl ester production.[8]

Regulatory Networks Governing the Pathway

The biosynthesis of this compound is tightly regulated at multiple levels, primarily through the control of fatty acid synthesis and desaturation.

Regulation of OLE1 Expression

The expression of the OLE1 gene is a critical control point and is modulated by various environmental cues, including oxygen levels, temperature, and the availability of unsaturated fatty acids. This regulation is chiefly mediated by two homologous, membrane-bound transcription factors, Spt23p and Mga2p .[9]

Under conditions of low unsaturated fatty acid levels or low oxygen, Spt23p and Mga2p are proteolytically cleaved, releasing their N-terminal domains. These soluble fragments then translocate to the nucleus and activate the transcription of OLE1.

Quantitative Data

Precise quantitative data for the entire this compound biosynthetic pathway is distributed across various studies. The following table summarizes key available quantitative parameters. It is important to note that the kinetic data for Eht1p and Eeb1p with 9-hexadecenoyl-CoA as a substrate are not extensively characterized, and the values for octanoyl-CoA are provided as a proxy for medium-to-long-chain acyl-CoA substrates.

| Enzyme | Gene | Substrate(s) | Product(s) | Km | kcat | Optimal Conditions | Reference(s) |

| Acetyl-CoA Carboxylase | ACC1 | Acetyl-CoA, ATP, HCO3- | Malonyl-CoA, ADP, Pi | ~160 µM (for Acetyl-CoA) | - | pH 7.5-8.0 | [1] |

| Δ9-Desaturase | OLE1 | Palmitoyl-CoA, NADH, O2 | 9-Hexadecenoyl-CoA, NAD+, H2O | ~5 µM (for Palmitoyl-CoA) | - | Requires membrane environment | [10] |

| Ethanol Hexanoyl Transferase 1 | EHT1 | Octanoyl-CoA, Ethanol | Ethyl Octanoate, CoA | 1.9 ± 0.6 µM (for Octanoyl-CoA) | 0.28 ± 0.02 s-1 | pH 7.0 | [11] |

| Ethyl Ester Biosynthesis 1 | EEB1 | Medium-chain acyl-CoAs, Ethanol | Medium-chain FAEEs, CoA | - | - | - | [5][7] |

Experimental Protocols

Cultivation of Saccharomyces cerevisiae for Ethyl Ester Production

This protocol describes the general conditions for cultivating S. cerevisiae to promote the production of fatty acid ethyl esters.

Materials:

-

Saccharomyces cerevisiae strain (e.g., BY4741)

-

YPD medium (1% yeast extract, 2% peptone, 2% glucose)

-

Synthetic defined (SD) medium with appropriate supplements

-

Shaking incubator

-

Spectrophotometer

Procedure:

-

Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium.

-

Incubate at 30°C with shaking at 200 rpm overnight.

-

Use the overnight culture to inoculate a larger volume of SD medium to an initial OD600 of 0.1.

-

Incubate at 30°C with shaking at 200 rpm. For enhanced FAEE production, fermentation can be carried out under micro-aerobic or anaerobic conditions after an initial aerobic growth phase.

-

Harvest cells at the desired growth phase (e.g., late exponential or stationary phase) by centrifugation at 3,000 x g for 5 minutes.

-

Wash the cell pellet with sterile water and store at -80°C for subsequent analysis.

Extraction and Quantification of this compound by GC-MS

This protocol outlines a general procedure for the extraction and analysis of intracellular FAEEs.

Materials:

-

Yeast cell pellet

-

Internal standard (e.g., ethyl heptadecanoate)

-

Chloroform:Methanol (2:1, v/v)

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

GC column (e.g., HP-5MS)

Procedure:

Extraction:

-

Resuspend the yeast cell pellet in a known volume of water.

-

Add a known amount of internal standard.

-

Perform lipid extraction by adding chloroform:methanol (2:1, v/v) and vortexing vigorously.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase.

-

Repeat the extraction on the remaining aqueous phase and cell debris.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the lipid extract in a known volume of hexane for GC-MS analysis.

GC-MS Analysis:

-

Injection: Inject 1 µL of the sample into the GC-MS.

-

Inlet: Set to 250°C in splitless mode.

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 250°C, hold for 5 minutes.

-

Ramp 3: 10°C/min to 300°C, hold for 5 minutes.

-

-

MS Detection:

-

Acquire data in full scan mode (m/z 50-500) for identification.

-

For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 282, 237, 88) and the internal standard.

-

Quantification:

-

Generate a standard curve using authentic this compound.

-

Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion and Future Perspectives

The biosynthesis of this compound in Saccharomyces cerevisiae is a fascinating interplay of central metabolism, fatty acid synthesis and modification, and esterification. While the core pathway is well-established, significant opportunities remain for further research. A deeper quantitative understanding of the substrate specificity of Eht1p and Eeb1p for long-chain unsaturated acyl-CoAs is needed. Furthermore, metabolic engineering strategies aimed at enhancing the flux towards 9-hexadecenoyl-CoA, for instance by overexpressing OLE1 and key enzymes in the fatty acid synthesis pathway, could lead to strains with significantly improved production of this compound. Such advancements hold promise for the sustainable production of valuable oleochemicals and biofuels.

References

- 1. [PDF] The Saccharomyces cerevisiae EHT1 and EEB1 Genes Encode Novel Enzymes with Medium-chain Fatty Acid Ethyl Ester Synthesis and Hydrolysis Capacity* | Semantic Scholar [semanticscholar.org]

- 2. Ethanol tolerance in the yeast Saccharomyces cerevisiae is dependent on cellular oleic acid content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mga2 Transcription Factor Regulates an Oxygen-responsive Lipid Homeostasis Pathway in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Saccharomyces cerevisiae EHT1 and EEB1 genes encode novel enzymes with medium-chain fatty acid ethyl ester synthesis and hydrolysis capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The yeast enzyme Eht1 is an octanoyl-CoA:ethanol acyltransferase that also functions as a thioesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Parameters affecting ethyl ester production by Saccharomyces cerevisiae during fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A palmitoyl-CoA-specific delta9 fatty acid desaturase from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

What is the difference between Ethyl 9-hexadecenoate and palmitoleic acid?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of Ethyl 9-hexadecenoate and palmitoleic acid, focusing on their structural, physicochemical, and biological differences. The information is tailored for professionals in research and drug development who require a detailed understanding of these lipid molecules.

Core Chemical Distinction: An Ester versus a Carboxylic Acid

The primary difference between this compound and palmitoleic acid lies in their functional groups, which dictates their chemical classification and reactivity. Palmitoleic acid is a monounsaturated fatty acid, characterized by a carboxylic acid (-COOH) group at one end of its 16-carbon chain.[1][2] In contrast, this compound is the fatty acid ethyl ester (FAEE) derivative of palmitoleic acid.[3][4][5] This means the hydrogen of the carboxylic acid group in palmitoleic acid is replaced by an ethyl (-CH2CH3) group, forming an ester linkage.[3]

This fundamental structural divergence influences their polarity, reactivity, and biological roles. Palmitoleic acid, with its carboxylic acid head, can act as a weak acid, while this compound is a more neutral and hydrophobic molecule.[3][6]

Physicochemical Properties

The difference in their functional groups leads to distinct physicochemical properties, which are summarized in the table below.

| Property | Palmitoleic Acid | This compound |

| IUPAC Name | (9Z)-Hexadec-9-enoic acid[1][2] | ethyl (9Z)-hexadec-9-enoate[4] |

| Synonyms | cis-9-Hexadecenoic acid, Zoomaric acid[2] | Ethyl palmitoleate[4] |

| Molecular Formula | C16H30O2[1][2] | C18H34O2[3][4] |

| Molecular Weight | 254.41 g/mol [1][2] | 282.47 g/mol [3][4] |

| Appearance | Colorless liquid[7] | Colorless to almost colorless clear liquid[4] |

| Melting Point | -0.1 °C[1][2] | Not available |

| Boiling Point | 162 °C at 0.6 mmHg[7] | 134 - 136 °C at 1 mmHg[4] |

| Density | 0.894 g/cm³[1] | 0.870 g/mL[4] |

| Solubility in Water | Practically insoluble[7][8] | Practically insoluble[3][6] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether[7][8] | Soluble in various organic solvents |

Biochemical Roles and Significance

Palmitoleic Acid: A Lipokine with Metabolic Influence

Palmitoleic acid is a naturally occurring omega-7 monounsaturated fatty acid found in various animal and plant sources, including macadamia nuts and sea buckthorn oil.[9][10] In humans, it is a common component of adipose tissue glycerides and is biosynthesized from palmitic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1).[1][9][10]

Research has identified palmitoleic acid as a "lipokine," a lipid hormone that facilitates communication between different tissues.[11][12] Its biological activities include:

-

Improving Insulin (B600854) Sensitivity : Studies suggest that palmitoleic acid can enhance insulin sensitivity in the liver and skeletal muscles.[1][9][12]

-

Anti-inflammatory Effects : It has been shown to possess anti-inflammatory properties.[1][7]

-

Regulation of Lipid Metabolism : Palmitoleic acid activates PPAR-alpha, a key regulator of lipid metabolism.[1][9]

This compound: A Fatty Acid Ester

This compound, also known as ethyl palmitoleate (B1233929), is classified as a fatty acid ethyl ester (FAEE).[3] FAEEs are neutral lipids formed by the esterification of fatty acids with ethanol.[3] While naturally occurring in some organisms like the yeast Saccharomyces cerevisiae, in humans, FAEEs are primarily products of non-oxidative ethanol metabolism.[3][6][13]

The significance of this compound is primarily in the following areas:

-

Biomarker Research : It has been investigated as a potential biomarker for conditions like fat malabsorption.[3]

-

Industrial Applications : Due to its pleasant fruity aroma, it is used as a flavoring and fragrance agent in food and cosmetics.[4] It also serves as an emollient in skincare products.[4]

-

Research Chemical : It is utilized in the development of nanoparticles for drug delivery and in the study of fatty acid derivatives.[3][4]

Experimental Protocols

a) Synthesis of this compound (Fischer Esterification)

This protocol describes a general method for the synthesis of this compound from palmitoleic acid.

Objective: To synthesize this compound via acid-catalyzed esterification of palmitoleic acid with ethanol.

Materials:

-

Palmitoleic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., diethyl ether or hexane)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, dissolve a known quantity of palmitoleic acid in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Neutralize the excess acid by washing the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by column chromatography or distillation.

b) Extraction and Analysis of Palmitoleic Acid from Biological Samples

This protocol outlines a general procedure for lipid extraction and subsequent analysis to quantify palmitoleic acid.

Objective: To extract total lipids from a biological sample and quantify the palmitoleic acid content using Gas Chromatography (GC).

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Chloroform/methanol (B129727) mixture (2:1, v/v)

-

0.9% NaCl solution

-

Boron trifluoride (BF3) in methanol (14%)

-

Internal standard (e.g., heptadecanoic acid)

-

Gas chromatograph with a flame ionization detector (FID)

Procedure:

-

Lipid Extraction (Folch Method):

-

Homogenize the biological sample.

-

Add a known amount of internal standard.

-

Add 20 volumes of chloroform/methanol (2:1) to the sample volume and vortex thoroughly.

-

Incubate for 20-30 minutes at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex again to induce phase separation.

-

Centrifuge to pellet any solid material and clearly separate the layers.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the extracted lipids under a stream of nitrogen.

-

Add a small volume of 14% BF3 in methanol to the dried lipid extract.

-

Heat at 100°C for 10-15 minutes in a sealed tube. This converts the fatty acids to their more volatile methyl esters.

-

Cool the sample and add hexane and water to extract the FAMEs into the hexane layer.

-

-

Gas Chromatography (GC) Analysis:

-

Inject a small volume of the hexane layer containing the FAMEs into the GC-FID.

-

The FAMEs are separated based on their boiling points and retention times on the GC column.

-

Identify the peak corresponding to palmitoleic acid methyl ester by comparing its retention time to that of a known standard.

-

Quantify the amount of palmitoleic acid by comparing its peak area to the peak area of the internal standard.

-

Conclusion

References

- 1. Palmitoleic acid - Wikipedia [en.wikipedia.org]

- 2. Palmitoleic Acid | C16H30O2 | CID 445638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 54546-22-4 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Ethyl palmitoleate | C18H34O2 | CID 6436624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ymdb.ca [ymdb.ca]

- 7. PALMITOLEIC ACID | 373-49-9 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Palmitoleic Acid | Rupa Health [rupahealth.com]

- 10. Palmitoleic_acid [bionity.com]

- 11. balsinde.org [balsinde.org]

- 12. metabolon.com [metabolon.com]

- 13. This compound | C18H34O2 | CID 5364759 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Role of Ethyl 9-hexadecenoate in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 9-hexadecenoate, a fatty acid ethyl ester (FAEE), is emerging as a molecule of significant interest in the field of microbial metabolism and signaling. While traditionally viewed as a product of fermentation or a component of biofuels, recent evidence suggests a more nuanced role for this compound and related FAEEs in modulating key microbial processes. This technical guide provides an in-depth exploration of the biological functions of this compound, with a focus on its impact on microbial quorum sensing, biofilm formation, and virulence. Detailed experimental protocols and data on related compounds are presented to facilitate further research and drug development in this area.

Introduction: The Emerging Significance of this compound

This compound (also known as ethyl palmitoleate) is a monounsaturated fatty acid ester. It is formed by the esterification of 9-hexadecenoic acid (palmitoleic acid) and ethanol (B145695). While identified as a metabolite in organisms like Saccharomyces cerevisiae, its functional role in the broader microbial landscape is an active area of investigation. Fatty acid ethyl esters (FAEEs), as a class, are gaining recognition not merely as metabolic byproducts but as active participants in microbial communication and community behavior. Understanding the specific contributions of this compound to these processes is crucial for developing novel antimicrobial and anti-biofilm strategies.

Biosynthesis of Fatty Acid Ethyl Esters in Microbes

The synthesis of FAEEs, including this compound, in bacteria such as Escherichia coli typically involves a multi-step enzymatic pathway. This process is of significant interest for the production of biofuels. The general pathway involves the conversion of fatty acyl-ACPs to free fatty acids, which are then esterified with ethanol.

A simplified representation of this pathway is illustrated below:

Quorum Quenching: Interference with Bacterial Communication

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This process is mediated by signaling molecules called autoinducers, such as N-acyl homoserine lactones (AHLs) in Gram-negative bacteria. Disruption of QS, known as quorum quenching (QQ), is a promising anti-virulence strategy. Fatty acid esters have been implicated in QQ activity.[1][2] The proposed mechanisms involve the enzymatic degradation of AHL signal molecules.[3]

Two primary enzymatic activities are responsible for AHL degradation:

-

AHL Lactonase: This enzyme hydrolyzes the ester bond in the homoserine lactone ring of the AHL molecule.

-

AHL Acylase: This enzyme cleaves the amide bond, separating the acyl side chain from the homoserine lactone ring.

While direct evidence for this compound acting as a quorum quenching agent is still emerging, related fatty acid derivatives have demonstrated the ability to interfere with QS signaling pathways.

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of cells enclosed in a self-produced polymeric matrix, which are notoriously resistant to antibiotics. Fatty acid esters have been shown to inhibit biofilm formation by various pathogenic bacteria.[4][5] The inhibitory activity of sugar fatty acid esters has been observed to correlate with the chain length of the fatty acid residue, with longer chains (C14-C16) showing significant effects at low concentrations.[6] The primary mechanism of action appears to be the inhibition of the initial attachment of bacterial cells to surfaces, a critical first step in biofilm development.[6]

Data on the Antimicrobial and Anti-Biofilm Activity of Related Compounds

While specific quantitative data for this compound is limited in the public domain, studies on structurally similar fatty acids and their esters provide valuable insights into their potential efficacy. The following tables summarize the Minimum Inhibitory Concentrations (MIC) and biofilm inhibition data for related compounds against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of Related Fatty Acids

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Palmitoleic acid | Staphylococcus aureus | >256 | [6] |

| Linoleic acid | Staphylococcus aureus | 32 | [6] |

| γ-Linolenic acid | Staphylococcus aureus | 16 | [6] |

| 7(Z),10(Z)-Hexadecadienoic acid | Streptococcus mutans | 32 | [6] |

Table 2: Biofilm Inhibition by Related Fatty Acids at Sub-MIC Concentrations

| Compound | Bacterial Strain | Concentration (µg/mL) | % Biofilm Inhibition | Reference |

| Palmitoleic acid | Staphylococcus aureus | 256 | 25 ± 4 | [6] |

| 7(Z),10(Z)-Hexadecadienoic acid | Staphylococcus aureus | 8 | 60 ± 9 | [6] |

| γ-Linolenic acid | Staphylococcus aureus | 4 | 58 ± 1 | [6] |

| Sugar fatty acid esters (C14-C16) | Staphylococcus aureus | 0.001% (w/w) | Significant | [6] |

| Sugar fatty acid esters (C14-C16) | Escherichia coli | 0.001% (w/w) | Significant | [6] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or ethanol

-

96-well microtiter plates

-

Bacterial culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Stock Solution: Dissolve this compound in DMSO or ethanol to a high concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum: Culture the test bacterium overnight in the appropriate broth. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to the final desired inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution with broth to achieve a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.[7]

Crystal Violet Biofilm Assay

This protocol is used to quantify the effect of this compound on biofilm formation.[1][3]

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial culture and appropriate growth medium

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

0.1% Crystal Violet solution

-

30% Acetic acid or ethanol

-

Microplate reader

Procedure:

-

Inoculation: Add the bacterial suspension and different concentrations of this compound to the wells of a 96-well plate. Include appropriate controls.

-

Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: Gently wash the wells with PBS to remove planktonic (non-adherent) bacteria.

-

Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Wash the wells again with PBS to remove excess stain.

-

Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the crystal violet that has stained the biofilm.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.[1][3]

Conclusion and Future Directions

This compound and other FAEEs represent a promising class of molecules with the potential to modulate microbial behavior. Their ability to interfere with quorum sensing and inhibit biofilm formation suggests their utility as novel anti-virulence agents. Further research is warranted to elucidate the precise molecular mechanisms of action of this compound, identify its specific cellular targets, and evaluate its efficacy in more complex in vivo models. The development of robust analytical methods for the detection and quantification of this compound in biological samples will be critical for advancing our understanding of its role in microbial metabolism and pathogenesis. This knowledge will be instrumental in the rational design and development of new therapeutic strategies to combat bacterial infections and biofilm-related complications.

References

- 1. Crystal violet assay [bio-protocol.org]

- 2. N-acyl homoserine lactones are degraded via an amidolytic activity in Comamonas sp. strain D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. static.igem.org [static.igem.org]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase [scirp.org]

- 6. Sugar fatty acid esters inhibit biofilm formation by food-borne pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. newprairiepress.org [newprairiepress.org]

Ethyl 9-Hexadecenoate: A Technical Guide to its Function as a Volatile Flavor Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 9-hexadecenoate, a long-chain fatty acid ethyl ester, is a volatile compound that contributes to the sensory profile of various fermented beverages and foods. While often present in trace amounts, its "pleasant, fruity aroma" can influence the overall flavor complexity. This technical guide provides a comprehensive overview of the current scientific understanding of this compound as a flavor compound, including its chemical properties, natural occurrence, and analytical methodologies for its detection and quantification. This document also addresses the current knowledge gap regarding its specific olfactory signaling pathway.

Introduction

This compound (C18H34O2) is a fatty acid ethyl ester (FAEE) that has been identified as a volatile component in a variety of fermented products, including wine and beer.[1] As a member of the long-chain fatty acid ethyl ester class, it is generally characterized by a weak waxy and creamy aroma.[2] Its presence and concentration are influenced by various factors during fermentation, including yeast strain, fermentation temperature, and the composition of the fermentation medium.[3] Understanding the contribution of this compound to the overall flavor profile is crucial for quality control and product development in the food and beverage industries.

Chemical and Physical Properties

This compound is an ester derived from the condensation of 9-hexadecenoic acid and ethanol.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C18H34O2 | [1] |

| Molecular Weight | 282.46 g/mol | [1] |

| CAS Number | 54546-22-4 | [4] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Boiling Point | 134 - 136 °C / 1 mmHg | [5] |

| Flash Point | 198.00 °F (92.22 °C) | [6] |

| Solubility | Soluble in alcohol; Insoluble in water | [6] |

| Synonyms | Ethyl (9E)-hexadecenoate, Ethyl palmitelaidate | [4] |

Sensory Profile and Flavor Contribution

Natural Occurrence and Biosynthesis

This compound is a natural metabolite produced by yeast, particularly Saccharomyces cerevisiae, during fermentation.[1][4] Its biosynthesis is part of the broader pathway of fatty acid ethyl ester formation.

Biosynthesis Pathway

The formation of fatty acid ethyl esters in yeast is an enzymatic process. While the specific enzymes responsible for the synthesis of long-chain FAEEs like this compound are not fully elucidated, the general pathway involves the esterification of a fatty acyl-CoA with ethanol.

Caption: Generalized biosynthesis pathway of this compound in yeast.

Experimental Protocols

The analysis of this compound in complex matrices like alcoholic beverages typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a common technique for the extraction and pre-concentration of volatile compounds from liquid samples.

Protocol:

-

Sample Preparation: Place a 5-10 mL aliquot of the beverage (e.g., wine, beer) into a 20 mL headspace vial.

-

Internal Standard: Add a known concentration of an appropriate internal standard (e.g., methyl octanoate) for quantification.

-

Matrix Modification: Add NaCl to the sample to increase the ionic strength and promote the release of volatile compounds into the headspace.

-

Incubation: Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) with agitation for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

-

Extraction: Expose a SPME fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) to the headspace for a specific time (e.g., 30-60 minutes) to adsorb the analytes.

-

Desorption: Transfer the SPME fiber to the GC injector for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

GC Conditions (Example):

-

Injector: Splitless mode, 250 °C.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp 1: Increase to 150 °C at a rate of 3 °C/min.

-

Ramp 2: Increase to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Data Analysis:

-

Identification of this compound is based on its retention time and comparison of its mass spectrum with reference spectra from libraries such as NIST.

-

Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Caption: Experimental workflow for the analysis of this compound.

Olfactory Signaling Pathway: A General Overview

The perception of volatile flavor compounds like this compound is initiated by their interaction with olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium.[7] To date, the specific olfactory receptor(s) that bind to this compound have not been identified. However, the general mechanism of olfactory signal transduction is well-established.

Upon binding of an odorant molecule to its specific G-protein coupled receptor (GPCR), a conformational change in the receptor activates a G-protein (Gαolf). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

Caption: Generalized olfactory signal transduction pathway.

Conclusion and Future Directions

This compound is a naturally occurring volatile compound that contributes to the fruity and waxy aroma profile of fermented products. While its presence has been confirmed in various food matrices, a significant knowledge gap exists regarding its specific sensory impact and the underlying biochemical mechanisms of its perception. Future research should focus on:

-

Quantitative Sensory Analysis: Determining the odor threshold and odor activity value of this compound to better understand its flavor contribution.

-

Olfactory Receptor Deorphanization: Identifying the specific olfactory receptor(s) that bind to this compound to elucidate its signaling pathway.

-

Concentration Studies: Quantifying the concentration of this compound in a wider range of food and beverage products to correlate its presence with specific flavor profiles.

A deeper understanding of the role of this compound will provide valuable insights for the food and beverage industry, enabling more precise control over flavor development and product consistency.

References

- 1. Buy this compound | 54546-22-4 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C18H34O2 | CID 5364759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound [flavscents.com]

- 7. Olfactory receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Lipid Messenger: Early Research on the Discovery of Ethyl Palmitoleate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl palmitoleate (B1233929), a fatty acid ethyl ester (FAEE), has garnered significant interest in modern biomedical research for its role as a potential signaling molecule and biomarker. However, the origins of our understanding of this compound are rooted in the foundational lipid chemistry of the late 19th and early 20th centuries. This technical guide delves into the early research that led to the discovery and characterization of ethyl palmitoleate, providing a historical context for its current significance. While a singular "discovery" paper for ethyl palmitoleate remains elusive in historical records, its existence is a direct consequence of the characterization of its parent fatty acid, palmitoleic acid. This guide will therefore trace the discovery of palmitoleic acid and the contemporaneous development of esterification techniques that would have inevitably led to the synthesis and identification of its ethyl ester.

The Precursor: Unveiling Palmitoleic Acid

The story of ethyl palmitoleate begins with the discovery of its parent molecule, palmitoleic acid. Initially named "physetoleic acid," it was first observed in 1854 by Hofstädter P.G. within the lipids of sperm whale oil.[1] This early finding was a crucial step in recognizing the diversity of fatty acids beyond the more common palmitic and oleic acids.

It was not until 1906 that the molecular composition of this novel fatty acid was determined by Bull H.[1] Shortly thereafter, the prominent lipid chemist Julius Lewkowitsch, in his comprehensive work "Chemical Technology and Analysis of Oils, Fats and Waxes," gave the acid its current name, "palmitoleic acid."[1][2] The final piece of the structural puzzle was put in place in 1925 by E.F. Armstrong and his colleagues, who established its definitive chemical structure as (9Z)-hexadec-9-enoic acid.[1]

Table 1: Historical Timeline of Palmitoleic Acid Discovery

| Year | Researcher(s) | Key Contribution |

| 1854 | Hofstädter P.G. | First observation in sperm whale oil; named "physetoleic acid".[1] |

| 1906 | Bull H. | Determined the molecular composition.[1] |

| ~1909 | J. Lewkowitsch | Coined the name "palmitoleic acid".[1][2] |

| 1925 | E.F. Armstrong et al. | Established the definitive chemical structure.[1] |

The Inevitable Synthesis: Early Esterification of Palmitoleic Acid

Following the structural elucidation of a new carboxylic acid, a common practice for chemists of the early 20th century was to synthesize its various esters to further characterize its physical and chemical properties. This process, known as esterification, would have been a logical and routine step in the study of the newly identified palmitoleic acid. The most common method for this at the time was the Fischer-Speier esterification, a straightforward acid-catalyzed reaction between a carboxylic acid and an alcohol.

While a specific publication heralding the "first synthesis of ethyl palmitoleate" is not readily found, it is highly probable that chemists like E.F. Armstrong or their contemporaries would have prepared the ethyl ester of palmitoleic acid as part of their comprehensive characterization of the fatty acid.

Experimental Protocol: Fischer-Speier Esterification of Palmitoleic Acid (Hypothetical Early 20th Century Method)

The following protocol is a reconstruction based on the established Fischer-Speier esterification method, which would have been the standard approach in the early 20th century.

Objective: To synthesize ethyl palmitoleate from palmitoleic acid and ethanol (B145695).

Materials:

-

Palmitoleic acid (isolated from a natural source, e.g., sperm whale oil)

-

Absolute ethanol

-

Concentrated sulfuric acid (as catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Reaction Setup: A mixture of palmitoleic acid and an excess of absolute ethanol would be placed in a round-bottom flask. A small amount of concentrated sulfuric acid (typically 1-2% of the weight of the fatty acid) would be carefully added as a catalyst.

-

Reflux: The reaction mixture would be heated under reflux for several hours. The excess ethanol serves to drive the equilibrium towards the formation of the ester.

-

Neutralization: After cooling, the reaction mixture would be transferred to a separatory funnel. The excess acid catalyst would be neutralized by washing with a dilute solution of sodium bicarbonate.

-

Washing: The organic layer would then be washed with water to remove any remaining salts and water-soluble impurities.

-

Drying: The crude ethyl palmitoleate would be dried over an anhydrous salt, such as sodium sulfate.

-

Purification: The final product would be purified by fractional distillation under reduced pressure to isolate the ethyl palmitoleate from any unreacted starting materials and byproducts.

Table 2: Expected Physicochemical Data for Ethyl Palmitoleate (Early 20th Century Analysis)

| Property | Expected Value/Observation |

| Molecular Formula | C18H34O2 |

| Molecular Weight | ~282.46 g/mol |

| Appearance | Colorless to pale yellow oily liquid |

| Boiling Point | Would be determined by distillation under a specific reduced pressure. |

| Refractive Index | A key parameter for characterization, would be measured with a refractometer. |

| Saponification Value | Would be determined by titration to confirm the ester linkage. |

| Iodine Value | Would be determined to confirm the presence of the double bond. |

Logical Progression of Discovery

The discovery and characterization of ethyl palmitoleate can be visualized as a logical progression from the initial identification of its parent fatty acid to its synthesis and analysis using the established chemical techniques of the era.

Experimental Workflow for Early 20th Century Fatty Acid Ester Synthesis

The general workflow for isolating a fatty acid from a natural source and converting it to its ethyl ester in the early 20th century would have followed a series of well-defined steps.

Conclusion

The discovery of ethyl palmitoleate was not a singular event but rather a natural consequence of the systematic exploration of lipid chemistry in the late 19th and early 20th centuries. The foundational work on the isolation and characterization of palmitoleic acid by pioneering chemists laid the essential groundwork. The subsequent application of established esterification techniques, most notably the Fischer-Speier method, would have inevitably led to the synthesis and characterization of its ethyl ester. While the specific "discoverer" of ethyl palmitoleate may be lost to the annals of routine chemical characterization, its scientific origins are clearly traceable to this exciting era of lipid exploration. This historical perspective provides a valuable context for contemporary researchers investigating the multifaceted roles of this intriguing fatty acid ethyl ester.

References

An In-depth Technical Guide to the Solubility of Ethyl 9-hexadecenoate in Organic Solvents

Introduction

Ethyl 9-hexadecenoate, also known as ethyl palmitoleate, is a fatty acid ester with the chemical formula C18H34O2.[1][2] It is formed from the condensation of hexadecenoic acid and ethanol.[3] As a hydrophobic and relatively neutral molecule, it is practically insoluble in water.[3][4] This compound and its close structural analog, ethyl oleate (B1233923), are of significant interest to researchers, scientists, and drug development professionals. They are widely used as vehicles for lipophilic drugs, such as steroids, due to their excellent solubilizing properties and biocompatibility.[5][6][7][8][9][10][11] Their properties are similar to vegetable oils like almond and peanut oil, but with the advantage of being less viscous and more rapidly absorbed by body tissues.[7][8][12][11][13] This guide provides a comprehensive overview of the solubility of this compound, leveraging data from its surrogate ethyl oleate, and details the experimental protocols for its determination.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound is not extensively available in published literature. However, significant data exists for Ethyl Oleate (ethyl (Z)-octadec-9-enoate), a structurally similar long-chain fatty acid ethyl ester that serves as a reliable surrogate for understanding its solubility characteristics. Ethyl oleate is widely described as miscible with most organic solvents.[13]

The following table summarizes the known solubility properties of Ethyl Oleate in various common organic solvents.

| Solvent | Formula | Solubility | Reference |

| Ethanol (95%) | C2H5OH | Miscible | [13] |

| Ethanol | C2H5OH | Soluble | [14][15] |

| Methanol | CH3OH | Soluble | [13] |

| Acetone | C3H6O | Soluble | [16] |

| Chloroform | CHCl3 | Soluble (10% w/v) | [5][17] |

| Diethyl Ether | (C2H5)2O | Soluble | [5][14][15] |

| Liquid Paraffin | N/A | Miscible | [13] |

| Fixed Oils | N/A | Miscible | [13] |

| Water | H2O | Practically Insoluble | [4][5][13][14][15][16][18] |

Experimental Protocol: Solubility Determination via Saturation Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[19] The following protocol provides a detailed methodology for this experiment.

1. Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

2. Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., Ethanol, Acetone)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or incubator with shaking capabilities and temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC-UV))

3. Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the pre-equilibrated solvent into each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the suspensions for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[19] The exact time should be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid sediment. For complete separation, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. To avoid disturbing the sediment, take the sample from the upper portion of the liquid.

-

Filtration: Immediately filter the collected supernatant through a syringe filter appropriate for the organic solvent into a clean vial. This step removes any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.[19]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.[19]

Visualized Workflows and Relationships

The following diagrams illustrate key processes related to the study and application of this compound.

Caption: Workflow for the Saturation Shake-Flask Solubility Measurement.

Caption: Role of this compound in Lipophilic Drug Formulation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C18H34O2 | CID 5364759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 54546-22-4 [smolecule.com]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0059871) [hmdb.ca]

- 5. guidechem.com [guidechem.com]

- 6. Ethyl oleate - Wikipedia [en.wikipedia.org]

- 7. Ethyl Oleate - CD Formulation [formulationbio.com]

- 8. jnfuturechemical.com [jnfuturechemical.com]

- 9. atamankimya.com [atamankimya.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Ethyl oleate CAS#: 111-62-6 [m.chemicalbook.com]

- 12. Ethyl oleate | 111-62-6 [chemicalbook.com]

- 13. phexcom.com [phexcom.com]

- 14. Ethyl Oleate | C20H38O2 | CID 5363269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Food safety and quality: details [fao.org]

- 16. chemicalbull.com [chemicalbull.com]

- 17. オレイン酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 18. Ethyl Oleate USP NF BP Ph Eur EP IP Grade Manufacturers [anmol.org]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Ethyl 9-hexadecenoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 9-hexadecenoate (C18H34O2, M.W. 282.46 g/mol ) is a fatty acid ethyl ester (FAEE) that can be of interest in various research fields, including metabolomics and biomarker discovery.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[4] This method offers high sensitivity and specificity by coupling the separation power of gas chromatography with the precise detection capabilities of mass spectrometry.[5] The GC separates components of a mixture based on their boiling points and interactions with the column's stationary phase, while the MS fragments the eluted compounds into characteristic ions, providing a structural fingerprint for confident identification and quantification.[4][5]

This application note provides a detailed protocol for the quantitative analysis of this compound in a solvent-based matrix, which can be adapted for more complex sample types such as biological fluids.

Experimental Protocols

1. Materials and Reagents

-

This compound standard (CAS: 54546-22-4)[6]

-

Internal Standard (IS): Ethyl heptadecanoate or other appropriate odd-chain FAEE

-

Solvent: Hexane (B92381) or Ethyl Acetate (GC grade)[5]

-

Anhydrous Sodium Sulfate (for sample drying, if necessary)[7]

-

Glass GC vials (1.5 mL) with inserts[8]

-

Pipettes and general laboratory glassware

-

Vortex mixer

-

Centrifuge

2. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Ethyl heptadecanoate) in hexane.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with hexane to achieve a concentration range suitable for the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Spiking: Add a constant concentration of the internal standard to each working standard and blank sample. A typical final concentration for the IS is 10-20 µg/mL.

3. Sample Preparation (General Protocol)

For samples already in a compatible organic solvent, the primary step is dilution to fall within the calibration range.

-

Dilution: Dilute the sample with hexane to an expected concentration within the linear range of the calibration curve.

-